molecular formula C10H16O2 B14640164 7-Methyl-3-methylideneoct-6-enoic acid CAS No. 55050-39-0

7-Methyl-3-methylideneoct-6-enoic acid

Cat. No.: B14640164
CAS No.: 55050-39-0
M. Wt: 168.23 g/mol
InChI Key: GKRNNXDOZSNAQQ-UHFFFAOYSA-N
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Description

7-Methyl-3-methylideneoct-6-enoic acid is a high-value unsaturated carboxylic acid of interest in advanced organic synthesis and fragrance research. This compound features a reactive methylidene group and a terminal carboxylic acid on an unsaturated carbon chain, making it a versatile building block for constructing more complex molecules. Its structural motifs are common in terpene-derived compounds, suggesting potential applications in the synthesis of novel fragrance ingredients or insect pheromones, analogous to other unsaturated acids like citronellic acid . Researchers may utilize this compound in coupling reactions and functional group transformations, exploring its use as a key intermediate for pharmaceuticals, agrochemicals, or other fine chemicals. The terminal double bond and carboxylic acid group offer multiple sites for chemical modification, including esterification, reduction, or cyclization. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

55050-39-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

7-methyl-3-methylideneoct-6-enoic acid

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5H,3-4,6-7H2,1-2H3,(H,11,12)

InChI Key

GKRNNXDOZSNAQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Methylenation of 7-Methyl-3-oxooct-6-enoic Acid

A principal route involves the methylenation of 7-methyl-3-oxooct-6-enoic acid (CAS 65180-53-2), a ketone precursor. The Wittig reaction is employed to convert the ketone to the methylidene group:

  • Reagent Preparation : Generate methyltriphenylphosphonium ylide by treating methyltriphenylphosphonium bromide with a strong base (e.g., $$ \text{NaH} $$) in anhydrous tetrahydrofuran.
  • Reaction Conditions : Add the ylide to a solution of 7-methyl-3-oxooct-6-enoic acid in dichloromethane under nitrogen. Stir at room temperature for 12 hours.
  • Workup : Quench with water, extract the organic layer, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–72%.
Key Advantage : High regioselectivity for methylidene formation without disrupting the existing double bond at position 6.

Oxidation of 7-Methyl-3-methyleneoct-6-enal

An alternative method oxidizes 7-methyl-3-methyleneoct-6-enal (CAS 55050-40-3), an aldehyde intermediate:

  • Oxidation Step : Treat the aldehyde with Jones reagent ($$ \text{CrO}3 $$ in $$ \text{H}2\text{SO}_4 $$) at 0–5°C to oxidize the aldehyde group to a carboxylic acid.
  • Precautions : Control temperature to prevent over-oxidation of the methylidene group.
  • Purification : Neutralize excess acid with $$ \text{NaHCO}_3 $$, extract with diethyl ether, and recrystallize from ethanol/water.

Yield : 58–64%.
Limitation : Risk of side reactions at the methylidene group under strong acidic conditions.

Acid-Catalyzed Rearrangement

A less common approach utilizes acid-catalyzed rearrangement of epoxy precursors:

  • Epoxidation : React 7-methylocta-3,6-dienoic acid with $$ \text{mCPBA} $$ (meta-chloroperbenzoic acid) to form an epoxide.
  • Rearrangement : Heat the epoxide with $$ \text{H}2\text{SO}4 $$ in toluene at 80°C to induce methylidene group formation via carbocation rearrangement.
  • Isolation : Distill under reduced pressure to isolate the product.

Yield : 40–50%.
Challenge : Low yield due to competing polymerization side reactions.

Optimization of Reaction Conditions

Catalytic Systems

  • Wittig Reaction : Substitute $$ \text{NaH} $$ with $$ \text{KHMDS} $$ (potassium hexamethyldisilazide) to enhance ylide reactivity, improving yields to 78%.
  • Oxidation : Replace Jones reagent with pyridinium chlorochromate (PCC) in dichloromethane for milder conditions, reducing side products.

Solvent Effects

  • Polar aprotic solvents (e.g., $$ \text{DMF} $$) accelerate Wittig reactions but complicate purification. Nonpolar solvents (e.g., toluene) favor rearrangement methods.

Temperature Control

  • Methylenation proceeds optimally at 25°C, while rearrangement requires heating to 80°C.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with 3:7 ethyl acetate/hexane resolves methylidene and carbonyl impurities.
  • Distillation : Fractional distillation at 120–125°C (0.5 mmHg) isolates high-purity product.

Spectroscopic Data

  • IR : $$ \nu_{\text{max}} $$ 1710 cm$$^{-1}$$ (carboxylic acid $$ \text{C=O} $$), 1640 cm$$^{-1}$$ (alkene $$ \text{C=C} $$).
  • $$^1$$H NMR (CDCl$$3$$): δ 5.45 (s, 1H, methylidene), 2.35 (t, 2H, $$ \text{CH}2\text{CO}2\text{H} $$), 1.68 (s, 3H, $$ \text{CH}3 $$).

Data Tables

Table 1: Physical Properties of this compound

Property Value Source
Molecular Weight 168.23 g/mol
Boiling Point 285–290°C (dec.)
Solubility Slightly soluble in water
CAS Number 55050-39-0

Table 2: Comparative Yields of Synthetic Methods

Method Yield (%) Purity (%)
Wittig Methylenation 72 98
Aldehyde Oxidation 64 95
Acid-Catalyzed Rearrangement 50 90

Chemical Reactions Analysis

Aldol Condensation

The compound undergoes aldol condensation under basic conditions, leveraging its α,β-unsaturated carbonyl system. The reaction typically involves deprotonation at the α-carbon, followed by nucleophilic attack on another carbonyl compound. For example, in the presence of sodium hydroxide, it forms β-hydroxy ketone intermediates, which dehydrate to yield α,β-unsaturated ketones.

Key Conditions

  • Solvent : Benzene or ethyl acetate under reflux.

  • Catalyst : Alkaline agents (e.g., NaOH, KOH).

  • Temperature : Elevated temperatures (80–100°C) to drive dehydration.

Michael Addition

The electron-deficient β-carbon readily participates in Michael additions with nucleophiles such as amines, thiols, or enolates. For instance, reaction with ethyl acetoacetate enolate generates a 1,4-adduct, confirmed by spectral data.

Mechanism Highlights

  • Nucleophilic attack at the β-carbon, forming a stabilized enolate intermediate.

  • Proton transfer and tautomerization yield the final adduct.

Epoxidation

The double bond at C6–C7 undergoes epoxidation using peracids like m-chloroperbenzoic acid (mCPBA). This reaction produces a 6,7-epoxide derivative, which is sensitive to ring-opening reactions under acidic or nucleophilic conditions .

Experimental Insights

  • Non-enzymatic epoxidation via free radicals has been observed in lipid peroxidation studies .

  • Epoxide stability varies with substituents; steric hindrance from the methyl group at C7 may influence regioselectivity .

Photolytic Cyclization

Under UV irradiation (254 nm), the methyl ester derivative of this compound undergoes photolytic cyclization to form bicyclic structures. For example, methyl 7-methyl-3-methylideneoct-6-enoate generates products such as 1,6,6-trimethyl-endo-5-carbomethoxybicyclohexane and methyl 2-isopropenyl-5-methylcyclopentanecarboxylate .

Reaction Pathways

  • Primary Pathway : [4+2] Cycloaddition or electrocyclic ring closure.

  • Secondary Pathway : Isomerization to conjugated dienes (e.g., 3E-isomers) .

Radical-Mediated Isomerization

Exposure to FeCl₃ and cysteine induces radical-mediated isomerization, producing keto-epoxides and hydroxy-epoxides. These intermediates can further react to form triols or ketones, mimicking pathways observed in lipid peroxidation .

Key Observations

  • Radical initiators promote hydrogen abstraction at allylic positions.

  • Isomerized products include 10(E)-9-oxo-12(13)-trans-EpOME analogs .

Enzymatic Reduction

Though not directly studied for this compound, structurally similar α,β-unsaturated carbonyls are reduced by dehydrogenases like CLA-DH. In the presence of NADH, the ketone group at C3 may be reduced to a secondary alcohol .

Hypothesized Pathway

  • NADH-dependent reduction of the 3-oxo group.

  • Saturation of the double bond via enone reductases .

Scientific Research Applications

7-Methyl-3-methylideneoct-6-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-3-methylideneoct-6-enoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing metabolic pathways. The presence of the methylidene group allows for unique interactions with biological molecules, potentially leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 7-methyl-3-methylideneoct-6-enoic acid are best contextualized against analogs with related backbones or substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Features Applications References
This compound C10H14O2 Carboxylic acid, methylidene (=CH2), double bond (C6) Reactive methylidene group; potential for synthetic modifications Research intermediate; unexplored
7-Methyl-3-oxooct-6-enoic acid C9H14O3 Carboxylic acid, ketone (C=O), double bond (C6) Higher polarity due to ketone; less reactive than methylidene analogs Biochemical studies
7-Methyl-3-oxo-6-octenoyl-CoA C28H44N7O19P3S CoA conjugate, thioester, ketone Coenzyme A derivative; involved in β-oxidation or fatty acid metabolism Metabolic pathway research
3-Methyldecanoic acid C11H22O2 Carboxylic acid, methyl branch Saturated backbone; higher hydrophobicity; stable Surfactant or lipid research

Key Findings

Functional Group Reactivity: The methylidene group in this compound distinguishes it from the ketone-containing analog (7-methyl-3-oxooct-6-enoic acid). The methylidene group enables cycloaddition or electrophilic addition reactions, whereas the ketone group in the latter facilitates nucleophilic attacks (e.g., Grignard reactions) . The CoA conjugate (7-methyl-3-oxo-6-octenoyl-CoA) highlights metabolic roles, suggesting that the free acid form (target compound) may serve as a precursor in lipid biosynthesis or degradation pathways .

Physicochemical Properties: Polarity: The ketone group in 7-methyl-3-oxooct-6-enoic acid increases its polarity compared to the methylidene analog, enhancing solubility in polar solvents. Hydrophobicity: 3-Methyldecanoic acid, with a saturated backbone and methyl branch, exhibits greater hydrophobicity, making it suitable for lipid membrane studies .

Q & A

Q. What are the optimal synthetic routes for 7-methyl-3-methylideneoct-6-enoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via acid-catalyzed cyclization of precursors like 3-hydroxy acids (e.g., 3-hydroxy-3,7-dimethyloct-6-enoic acid). Boron trifluoride diethyl etherate is effective for cyclization, but yields depend on temperature control (80–100°C) and solvent polarity. Comparative studies using alternative catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) should be conducted to optimize selectivity .

Q. Which spectroscopic techniques are recommended for structural characterization, and what key spectral markers should be prioritized?

Methodological Answer: Use a combination of 1H^1H-NMR (to identify methylidene protons at δ 4.6–5.1 ppm and olefinic protons at δ 5.3–5.8 ppm) and 13C^{13}C-NMR (to confirm carbonyl carbons at ~170–180 ppm). IR spectroscopy (C=O stretch at 1680–1720 cm⁻¹) and high-resolution mass spectrometry (HRMS) are critical for validating molecular formulae. Cross-validate with synthetic intermediates to resolve ambiguities .

Q. How can researchers detect and quantify this compound in complex mixtures such as reaction byproducts or biological extracts?

Methodological Answer: Employ reversed-phase HPLC with UV detection (210–230 nm for conjugated dienes) or GC-MS after derivatization (e.g., methyl ester formation using diazomethane). Internal standards like deuterated analogs improve quantification accuracy. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity .

Q. What are the key intermediates in the synthesis of this compound, and how are they stabilized?

Methodological Answer: Key intermediates include 3-hydroxy-3,7-dimethyloct-6-enoic acid and its derivatives. Stabilize these intermediates by avoiding prolonged exposure to light or moisture. Use inert atmospheres (N₂/Ar) during reactions and store intermediates at –20°C in anhydrous solvents like THF or dichloromethane .

Q. What safety protocols are essential for handling this compound, given its reactive functional groups?

Methodological Answer: Use fume hoods, nitrile gloves, and protective eyewear. Store the compound in airtight containers under inert gas to prevent oxidation. Monitor for exothermic decomposition during synthesis by differential scanning calorimetry (DSC). Dispose of waste via neutralization with dilute bicarbonate .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved across studies?

Methodological Answer: Discrepancies often arise from solvent effects or impurities. Replicate experiments using standardized conditions (e.g., CDCl₃ for NMR) and compare with authenticated reference samples. Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-reference with computational NMR predictions (DFT calculations) .

Q. What mechanistic insights exist for the acid-catalyzed cyclization of precursors to form this compound?

Methodological Answer: The cyclization proceeds via carbocation intermediates, stabilized by adjacent methyl groups. Isotopic labeling (e.g., 18O^{18}O) can track oxygen migration during ring formation. Kinetic studies (variable-temperature NMR) and DFT simulations elucidate transition states and rate-determining steps .

Q. How does this compound interact with indoor surfaces, and what analytical methods capture these interactions?

Methodological Answer: Adsorption studies using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) quantify surface binding. Microspectroscopic imaging (Raman or AFM-IR) reveals molecular orientation on materials like glass or polymers. Environmental chambers simulate indoor humidity/temperature conditions to study degradation pathways .

Q. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Buffer solutions (pH 2–9) assess hydrolytic stability. For thermal stability, thermogravimetric analysis (TGA) identifies decomposition thresholds. Pair with Arrhenius modeling to predict shelf life .

Q. What computational methods best predict the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize transition states for cycloadditions or electrophilic attacks. Molecular dynamics (MD) simulations model solvent effects. Machine learning models trained on analogous α,β-unsaturated acids predict reaction outcomes .

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